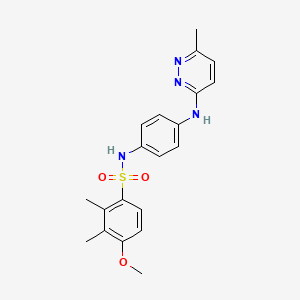

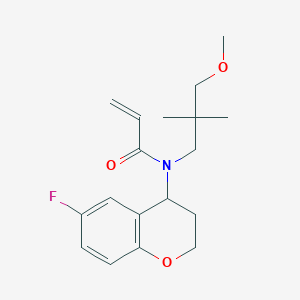

2-(4-Nitrophenoxy)ethanethiol

カタログ番号 B2693449

CAS番号:

98487-88-8

分子量: 199.22

InChIキー: LRZWPAIFMPOCBZ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(4-Nitrophenoxy)ethanethiol” is a chemical compound that has been mentioned in the context of chemical research . It has been used in the formation of a dendrimer, where it was covalently bound to the dendrimer . The molecular weight of “2-(4-Nitrophenoxy)ethanethiol” is approximately 198 g/mol .

科学的研究の応用

Kinetics of Aromatic Nucleophilic Substitution

- Micellar Catalysis in Nitronaphthalimides: 2-(4-Nitrophenoxy)ethanethiol derivatives exhibit significant interactions in micellar systems, impacting the kinetics of aromatic nucleophilic substitutions in nitronaphthalimides, which are used in staining cells and photodynamic therapy. The substitution products are typically fluorescent, with micelles greatly accelerating the reaction rates (Triboni et al., 2003).

Agricultural Applications

- Growth Acceleration in Rice: Derivatives of 2-(4-Nitrophenoxy)ethanethiol have been synthesized and applied in rice planting, demonstrating an ability to accelerate growth and increase output. This suggests potential agricultural applications of these compounds (Rui, 2002).

Organic Synthesis and Separation

- Synthesis of Organic Intermediates: The compound and its related derivatives play a role as intermediates in organic synthesis processes, such as in the preparation of 1-bromo-2-(p-nitrophenoxy)ethane. Studies have explored the solubility properties of these compounds for effective separation and purification (Liu Qiao-yun, 2004).

Photochemistry and Photophysics

- Photocleavage and Photodynamic Behavior: The dynamic behavior of photoexcited nitrophenyl alkyl ethers, which include 2-(4-Nitrophenoxy)ethanethiol derivatives, has been studied. These compounds demonstrate unique photocleavage properties under specific conditions, relevant for photodynamic and photochemical research (González-Blanco et al., 1997).

Isotope Enrichment and Radiopharmaceuticals

- Enrichment of N-methyl-2-(4-nitrophenoxy)ethanamine: This compound has been used in the preparation of isotopically enriched derivatives for potential applications in radiopharmaceuticals and tracer studies (Yilmaz & Shine, 1988).

Environmental Impact and Degradability

- Toxicity in Anaerobic Systems: Studies on the toxicity and degradability of nitrophenols, including derivatives of 2-(4-Nitrophenoxy)ethanethiol, in anaerobic systems have provided insights into environmental impacts and potential biodegradation pathways (Uberoi & Bhattacharya, 1997).

Spectroscopic and Chemical Characterization

- Metal Complexes with 1,2-Bis(m-aminophenoxy)ethane: Derivatives of 2-(4-Nitrophenoxy)ethanethiol have been used in the preparation of metal complexes, which are characterized using various spectroscopic techniques. These studies contribute to a better understanding of the chemical and physical properties of such compounds (Temel et al., 2007).

Oxidation and Antioxidant Studies

- Antioxidant Activity in Wines: Ethanethiol derivatives, including 2-(4-Nitrophenoxy)ethanethiol, have been studied for their redox behavior and influence on the antioxidant activity in wines. This research provides insights into the role of these compounds in food chemistry and preservation (Dias et al., 2013).

Catalysis and Chemical Transformations

- Catalytic Hydrogenation Processes: The compound has been used in catalytic hydrogenation processes, demonstrating its potential as a versatile reagent in various chemical transformations (Chen Hong-bo, 2011).

特性

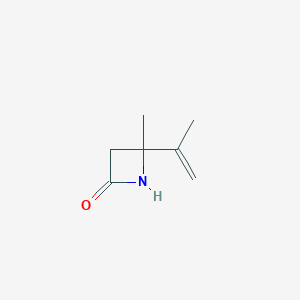

IUPAC Name |

2-(4-nitrophenoxy)ethanethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c10-9(11)7-1-3-8(4-2-7)12-5-6-13/h1-4,13H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZWPAIFMPOCBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCS |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Nitrophenoxy)ethane-1-thiol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

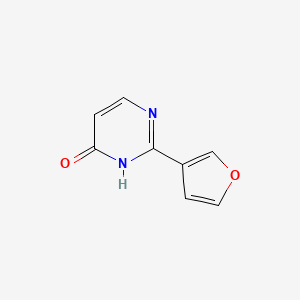

2-(furan-3-yl)-1H-pyrimidin-6-one

1159817-11-4

![2-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2693366.png)

![4-(ethylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2693381.png)

![N-(3,4-dichlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2693382.png)

![2-((4-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2693383.png)

![6-methyl-3-propyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2693384.png)

![3-(3-Chloro-4-fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2693386.png)